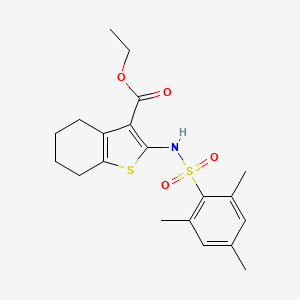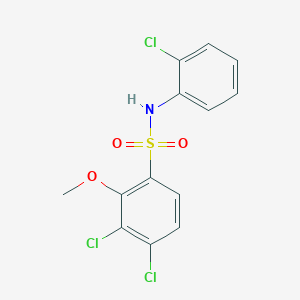![molecular formula C15H15N3O2 B12267974 2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12267974.png)
2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methyl group at the 2-position and an azetidine ring linked through an ether bond at the 4-position The azetidine ring is further substituted with a pyridine-3-carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine can be achieved through a multi-step process:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by cyclization of an appropriate precursor, such as a 3-aminopropanol derivative, under basic conditions.
Introduction of the Pyridine-3-carbonyl Group: The azetidine ring can be acylated with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine to form the desired azetidine-3-carbonyl derivative.
Etherification: The final step involves the etherification of 2-methyl-4-hydroxypyridine with the azetidine-3-carbonyl derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the pyridine-3-carbonyl group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxylic acid.
Reduction: 2-Methyl-4-{[1-(pyridine-3-methanol)azetidin-3-yl]oxy}pyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its ability to interact with neurotransmitter receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the effects of azetidine-containing molecules on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The pyridine and azetidine rings can engage in hydrogen bonding and π-π interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxylic acid: An oxidized derivative with potential different biological activity.
2-Methyl-4-{[1-(pyridine-3-methanol)azetidin-3-yl]oxy}pyridine: A reduced derivative with altered chemical properties.
This compound-N-oxide: An N-oxide derivative with potential for different reactivity.
Uniqueness
This compound is unique due to its combination of a pyridine ring and an azetidine ring, which provides a distinct set of chemical and biological properties. The presence of the pyridine-3-carbonyl group further enhances its potential for interaction with biological targets, making it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C15H15N3O2 |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H15N3O2/c1-11-7-13(4-6-17-11)20-14-9-18(10-14)15(19)12-3-2-5-16-8-12/h2-8,14H,9-10H2,1H3 |
Clave InChI |
HAXUDJPKJOEBCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-Methyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267891.png)
![4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12267898.png)

![4-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12267905.png)
![4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12267911.png)
![4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12267916.png)
![2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12267926.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12267932.png)
![4-[4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12267937.png)
![2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12267951.png)
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine](/img/structure/B12267955.png)

![2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12267964.png)
![1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12267967.png)
